molecular formula C14H15ClN2O2 B1433610 2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride CAS No. 1795353-13-7

2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride

Cat. No.: B1433610
CAS No.: 1795353-13-7
M. Wt: 278.73 g/mol
InChI Key: ZEWJHBMYGMXXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride is a chemical compound with the molecular formula C14H14N2O2·HCl. It is a derivative of aniline, where the aniline moiety is substituted with a 2-nitrophenyl group and an ethyl chain. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: 2-[2-(2-Aminophenyl)ethyl]aniline.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride can be compared with other similar compounds, such as:

    2-[2-(2-Nitrophenyl)ethyl]aniline: The non-hydrochloride form of the compound.

    2-[2-(2-Aminophenyl)ethyl]aniline: The reduced form of the compound.

    2-[2-(2-Halophenyl)ethyl]aniline: Halogenated derivatives of the compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

2-[2-(2-nitrophenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(17)18;/h1-8H,9-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWJHBMYGMXXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride
Reactant of Route 2
2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride
Reactant of Route 4
2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride
Reactant of Route 5
2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.